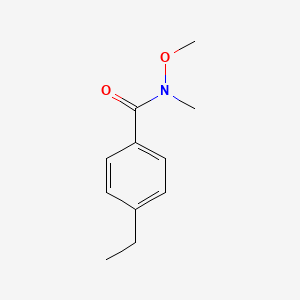

4-ethyl-N-methoxy-N-methylbenzamide

Übersicht

Beschreibung

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It’s also referred to as a Weinreb amide .

Synthesis Analysis

The preparation of N-methoxy-N-methylbenzamide has been reported . It may be used in the preparation of β-trifluoromethyl enaminones .

Molecular Structure Analysis

The molecular formula for N-Methoxy-N-methylbenzamide is C6H5CON(OCH3)CH3 . For a similar compound, N-Ethyl-4-methoxybenzamide, the molecular formula is C10H13NO2 .

Chemical Reactions Analysis

N-METHYLBENZAMIDE is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents. Amides are very weak bases (weaker than water) .

Physical And Chemical Properties Analysis

N-Methoxy-N-methylbenzamide is a liquid with a refractive index of 1.533 (lit.) and a density of 1.085 g/mL at 25 °C (lit.) . It has a boiling point of 70 °C/0.1 mmHg (lit.) .

Wissenschaftliche Forschungsanwendungen

Sigma-2 Receptor Probe Development

A study developed radiolabeled benzamide analogs, particularly focusing on N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), to evaluate their binding to sigma-2 receptors. RHM-1 showed high affinity for sigma-2 receptors, with a dissociation constant significantly higher than its analog RHM-2. This high affinity makes RHM-1 a promising ligand for studying sigma-2 receptors in vitro, presenting a potential application for 4-ethyl-N-methoxy-N-methylbenzamide in receptor imaging or drug development processes (Xu et al., 2005).

Polarizability and Molar Refraction Studies

The study on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate revealed its optical properties, like density and refractive index, showing stronger polarizability effects with increased drug concentration. Although not the same compound, this type of study indicates how 4-ethyl-N-methoxy-N-methylbenzamide could be analyzed for its optical properties, potentially contributing to its characterization in various mediums or its application in material sciences (Sawale et al., 2016).

Radioligand for Dopamine Receptor Imaging

The compound N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12) was used as a probe for determining dopamine D(4) receptor density in rat striatum, indicating a potential application of 4-ethyl-N-methoxy-N-methylbenzamide in the development of radioligands for receptor imaging. Such applications could be critical in neuroscience research and the development of diagnostic tools for neurological disorders (Colabufo et al., 2001).

Sigma Receptor Scintigraphy in Cancer Imaging

A study employed N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for imaging primary breast tumors in humans, based on its preferential binding to sigma receptors overexpressed in breast cancer cells. This implies that analogs like 4-ethyl-N-methoxy-N-methylbenzamide could have potential applications in cancer imaging and diagnostics, offering a non-invasive method to assess tumor proliferation (Caveliers et al., 2002).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-ethyl-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-9-5-7-10(8-6-9)11(13)12(2)14-3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNLPUXYSGDQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1451009.png)

![4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid](/img/structure/B1451010.png)

![N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B1451014.png)

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)